molecular formula C14H22N2O2S B2525217 N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide CAS No. 946374-69-2

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide

Cat. No.: B2525217
CAS No.: 946374-69-2
M. Wt: 282.4
InChI Key: SXDQYAWXWUCMDF-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is a compound that features a morpholine ring, a thiophene ring, and an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and heating methods suggest that scalable production could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the morpholine or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is unique due to its combination of a morpholine ring, a thiophene ring, and an isobutyramide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of the isobutyramide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11(2)14(17)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,4-7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDQYAWXWUCMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CSC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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